REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:14])[CH:10]=2)[CH:5]=1.[CH2:15](Cl)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1.CN(C)C=O>[CH2:15]([O:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:14])[CH:10]=2)[CH:5]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|
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Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
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OC1=CC2=CC=C(C=C2C=C1)O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux over a thirty minute period
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 10 hours
|
Duration
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10 h
|
Type
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WASH
|
Details
|
the mixture was washed 6 times with water
|
Type
|
CUSTOM
|
Details
|
to remove the dimethyl formamide
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Type
|
WASH
|
Details
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The resulting toluene solution was washed twice with 150 ml 0.5N sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
to remove unreacted
|
Type
|
DRY_WITH_MATERIAL
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Details
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with water and dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
The magnesium sulfate was removed by filtration
|
Type
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CONCENTRATION
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Details
|
the filtrate was concentrated to 150 ml
|
Type
|
CUSTOM
|
Details
|
The solid which had crystallized
|
Type
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FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC2=CC=C(C=C2C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |